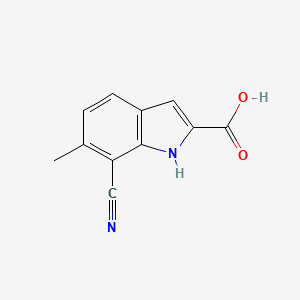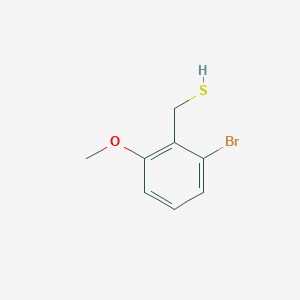![molecular formula C13H16ClNO5S B13236770 Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C13H16ClNO4S It is a derivative of morpholine, a heterocyclic amine, and contains a chlorosulfonyl group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl compounds. One common method involves the reaction of benzyl morpholine-4-carboxylate with chlorosulfonylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, leading to the formation of simpler morpholine derivatives.
Oxidation Reactions: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
- Substitution reactions yield various substituted morpholine derivatives.
- Reduction reactions produce simpler morpholine compounds.
- Oxidation reactions result in benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects. The compound may also modulate signaling pathways by binding to receptors or other cellular targets.
Comparaison Avec Des Composés Similaires
- Benzyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
Comparison: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its pyrrolidine and piperidine analogs, the morpholine derivative may exhibit different reactivity and selectivity in chemical reactions. Additionally, the morpholine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C13H16ClNO5S |
|---|---|
Poids moléculaire |
333.79 g/mol |
Nom IUPAC |
benzyl 3-(chlorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16ClNO5S/c14-21(17,18)10-12-9-19-7-6-15(12)13(16)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
GSRDYCDKCKLPKR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)
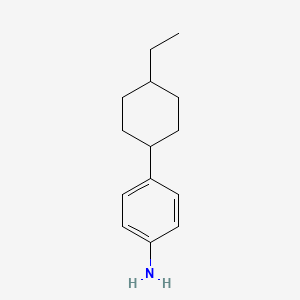
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)

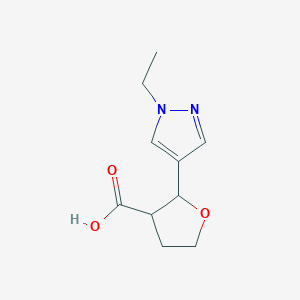
![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
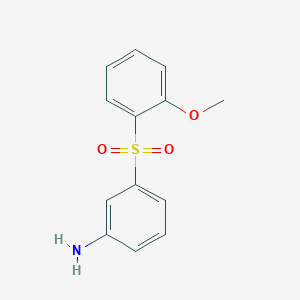
![1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)

